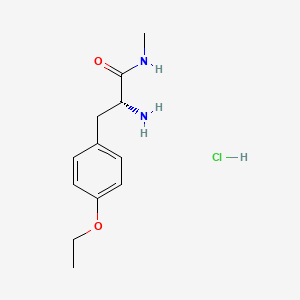
(2R)-2-amino-3-(4-ethoxyphenyl)-N-methylpropanamidehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-amino-3-(4-ethoxyphenyl)-N-methylpropanamidehydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, characterized by the presence of an ethoxyphenyl group and a methylpropanamide moiety, makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(4-ethoxyphenyl)-N-methylpropanamidehydrochloride typically involves several steps, including the formation of the ethoxyphenyl group and the subsequent attachment of the amino and methylpropanamide groups. The reaction conditions often require specific reagents and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-amino-3-(4-ethoxyphenyl)-N-methylpropanamidehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The ethoxyphenyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include temperature control, solvent selection, and catalyst usage.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(2R)-2-amino-3-(4-ethoxyphenyl)-N-methylpropanamidehydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-2-amino-3-(4-ethoxyphenyl)-N-methylpropanamidehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- (2R)-2-amino-3-(4-methoxyphenyl)-N-methylpropanamidehydrochloride
- (2R)-2-amino-3-(4-ethoxyphenyl)-N-ethylpropanamidehydrochloride
Uniqueness
(2R)-2-amino-3-(4-ethoxyphenyl)-N-methylpropanamidehydrochloride stands out due to its specific ethoxyphenyl group, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C12H19ClN2O2 |
|---|---|
Peso molecular |
258.74 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(4-ethoxyphenyl)-N-methylpropanamide;hydrochloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-3-16-10-6-4-9(5-7-10)8-11(13)12(15)14-2;/h4-7,11H,3,8,13H2,1-2H3,(H,14,15);1H/t11-;/m1./s1 |
Clave InChI |
NWGOCPCNLAGCLN-RFVHGSKJSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)C[C@H](C(=O)NC)N.Cl |
SMILES canónico |
CCOC1=CC=C(C=C1)CC(C(=O)NC)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


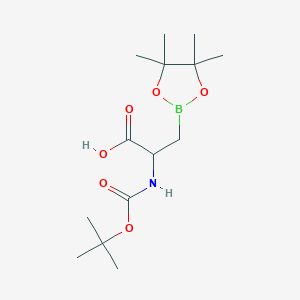
![3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-aminedihydrochloride](/img/structure/B13540926.png)
![Methyl2-amino-4-[(fluorosulfonyl)oxy]benzoate](/img/structure/B13540929.png)
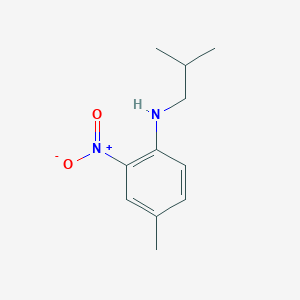
![1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one hydrochloride](/img/structure/B13540937.png)

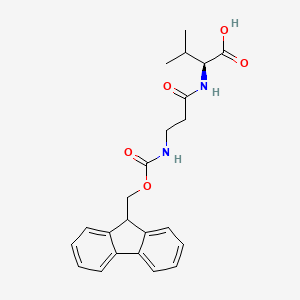
![rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B13540954.png)
![5-[4-(2-azidoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13540962.png)
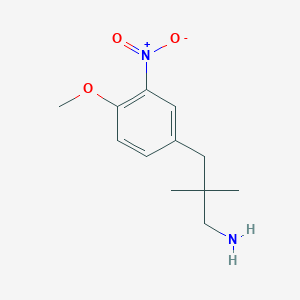
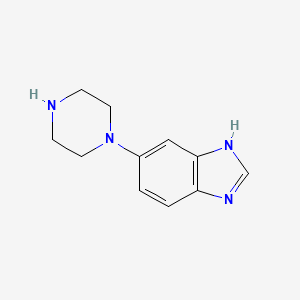
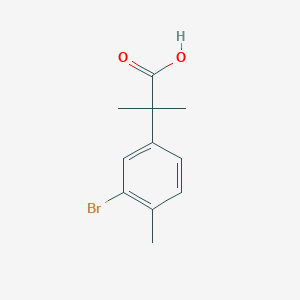
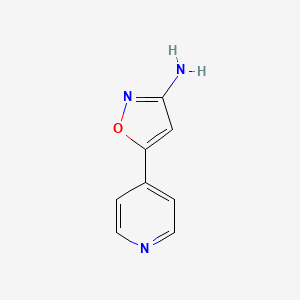
![6-chloro-N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-3-sulfonamide](/img/structure/B13540999.png)
